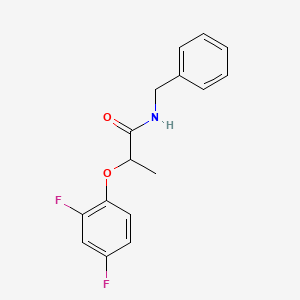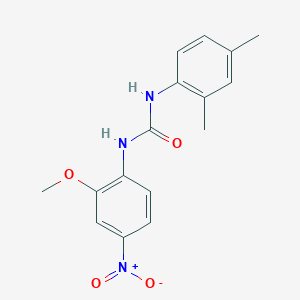![molecular formula C20H20ClN3O2 B4624537 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4624537.png)
2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione" often involves multi-step chemical processes, including cyclization techniques such as Dieckmann cyclization, which is used to form piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen atoms. These methods yield the desired cyclic structures with high specificity and under controlled conditions (Aboussafy & Clive, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by their crystalline forms and hydrogen-bonding networks. Studies on the polymorphism of such compounds reveal the importance of crystallization methods and solvent interactions in determining the final crystal structure, which in turn influences the molecule's physical and chemical properties (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving "2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione" and its analogs typically focus on modifications of the piperazine ring or the isoindole moiety. These modifications can lead to variations in the molecule's chemical behavior and reactivity, allowing for the synthesis of derivatives with tailored properties for specific applications. The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the core structure (Wujec & Typek, 2023).
Physical Properties Analysis
The physical properties of "2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione" and related compounds are closely related to their molecular structure. For instance, the presence of polymorphic crystalline forms can affect the compound's melting point, solubility, and stability. These properties are crucial in determining the material's suitability for various scientific and industrial applications (Karolak‐Wojciechowska et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, acidity or basicity, and susceptibility to various chemical reactions, are defined by their functional groups and molecular geometry. Detailed studies using techniques like FTIR, Raman spectroscopy, and DFT calculations provide insights into the vibrational modes, electronic structure, and potential energy distributions, which are essential for understanding the chemical behavior of these molecules (Arjunan et al., 2009).
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
The compound 2-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione has been researched for its luminescent properties and potential in photo-induced electron transfer. Studies on similar piperazine substituted naphthalimide model compounds have shown that they exhibit fluorescence quantum yields and can function as pH probes. These compounds can undergo a photo-induced electron transfer (PET) process, which can be influenced by the protonation or quaternization of the alkylated amine donor (Gan et al., 2003).
Dieckmann Cyclization in Piperazine-2,5-diones
Research has demonstrated that piperazine-2,5-diones can be formed via Dieckmann cyclization. This process involves the closure of a terminal methylene adjacent to nitrogen onto a carbonyl group. The cyclization is facilitated in the presence of alkyl groups, and the starting materials for this synthesis are derived from standard acylation and oxidation processes (Aboussafy & Clive, 2012).
Organic Crystal Engineering with Piperazine Derivatives
Piperazine derivatives have been studied for their role in organic crystal engineering. Research on piperazine-2,5-dione derivatives, such as the ones derived from various amino acids, indicates their potential in forming polymorphic crystalline forms with distinct hydrogen-bonding networks. These studies help in understanding the molecular interactions and associations in crystalline materials (Weatherhead-Kloster et al., 2005).
Propriétés
IUPAC Name |
2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-16-5-3-4-15(12-16)13-22-8-10-23(11-9-22)14-24-19(25)17-6-1-2-7-18(17)20(24)26/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZXBFDYZKLEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-chlorobenzyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]isoxazole](/img/structure/B4624492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)

![2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4624509.png)
![4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4624517.png)

![5-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4624525.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4624528.png)
![ethyl 4-({[(4-phenoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4624533.png)
![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)
![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)